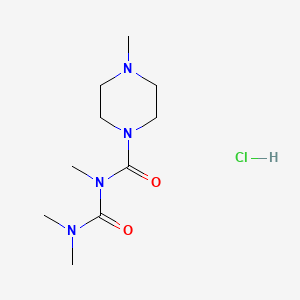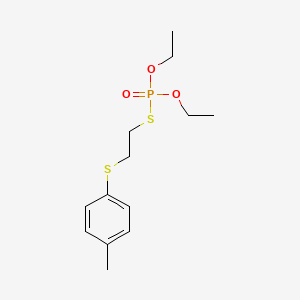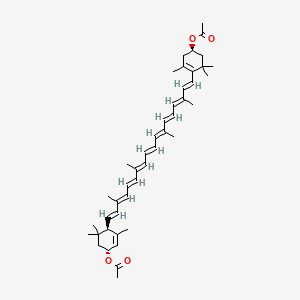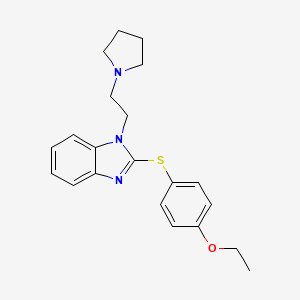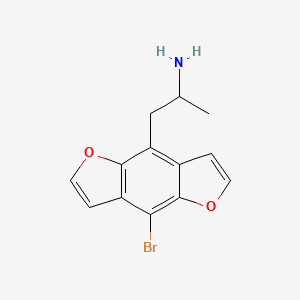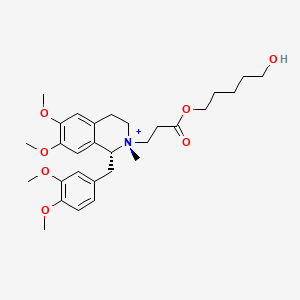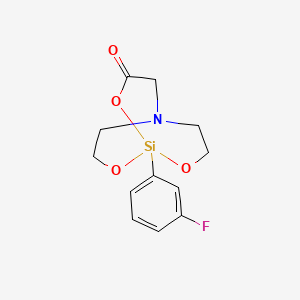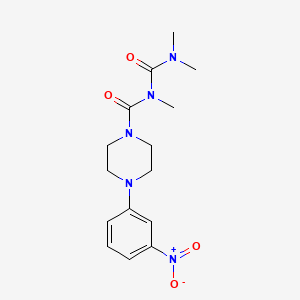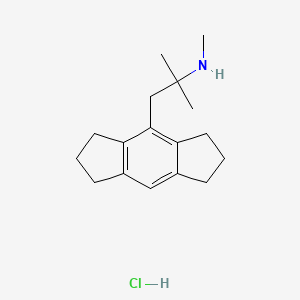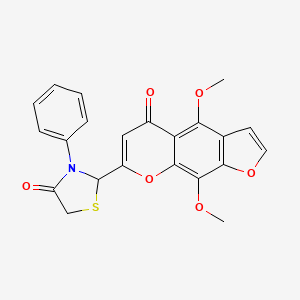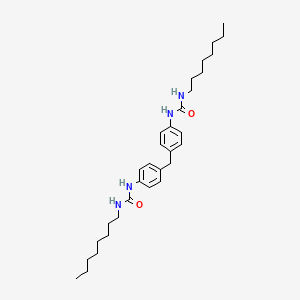
N,N''-(Methylenedi-4,1-phenylene)bis(N'-octylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Reaction product of Diphenylmethanediisocyanate, Octylamine and Oleylamine (molar ratio 1:1.86:0.14)” is a complex chemical substance formed by the reaction of diphenylmethanediisocyanate with octylamine and oleylamine. This compound is characterized by its unique molecular structure, which includes both aromatic and aliphatic components, making it versatile for various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of diphenylmethanediisocyanate with octylamine and oleylamine in a specific molar ratio of 1:1.86:0.14. The reaction typically occurs under controlled conditions, including a specific temperature range and the presence of a catalyst to facilitate the reaction. The process involves the formation of urea linkages between the isocyanate groups of diphenylmethanediisocyanate and the amine groups of octylamine and oleylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in the specified molar ratio. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms with fewer double bonds or other changes in the molecular structure.
科学的研究の応用
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Reaction product of diphenylmethanediisocyanate and toluenediisocyanate with octylamine and oleylamine: This compound has a similar structure but includes toluenediisocyanate, which alters its chemical properties and applications.
Reaction product of diphenylmethanediisocyanate with other aliphatic amines: These compounds have different aliphatic amines, leading to variations in their chemical behavior and uses.
Uniqueness
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine is unique due to its specific molar ratio and the combination of aromatic and aliphatic components. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
122886-55-9 |
|---|---|
分子式 |
C31H48N4O2 |
分子量 |
508.7 g/mol |
IUPAC名 |
1-octyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-3-5-7-9-11-13-23-32-30(36)34-28-19-15-26(16-20-28)25-27-17-21-29(22-18-27)35-31(37)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-25H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChIキー |
CWSYHECTOJPFDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



